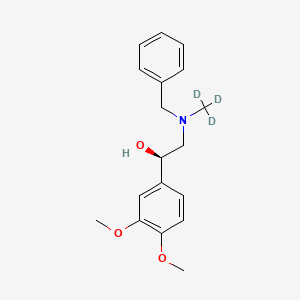

N-Benzyl (-)-Normacromerine-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Benzyl compounds are a class of organic compounds where a benzyl group is attached to a nitrogen atom . They are often used in the synthesis of various pharmaceuticals and other organic compounds .

Synthesis Analysis

The synthesis of N-Benzyl compounds often involves the reaction of a benzyl halide with an amine . In some cases, catalysts such as Palladium and Niobic Acid-on-Carbon are used to facilitate the reaction .Molecular Structure Analysis

The molecular structure of N-Benzyl compounds typically includes a benzyl group attached to a nitrogen atom. The exact structure can vary depending on the specific compound .Chemical Reactions Analysis

N-Benzyl compounds can undergo various chemical reactions, including hydrogenative deprotection . They can also participate in reactions involving the reduction of a C=N double bond .Physical And Chemical Properties Analysis

The physical and chemical properties of N-Benzyl compounds can vary depending on the specific compound. Some general properties include the presence of C-H, C-C, and C-N bond lengths .科学的研究の応用

Psychoactivity of Normacromerine

Normacromerine (NMC), a phenethylamine from the Dona Ana cactus, exhibits psychoactive properties. It's been compared to mescaline (MES), psilocin (PSI), and amphetamine (AMP) in tests assessing psychoactive properties. Notably, high doses of NMC impaired conditioned avoidance responses, a behavior similar to that influenced by MES, PSI, and AMP. Furthermore, NMC, along with AMP, PSI, and MES, increased locomotor activity and produced specific activity patterns, indicating a closer correlation of NMC with MES and PSI based on the conducted tests (Bourn, Keller, & Bonfiglio, 1978).

Biological Fate and Metabolism

Metabolism and Excretion

In studies with male Sprague-Dawley rats, [14C] normacromerine, a phenethylamine with hallucinogenic potential, demonstrated primary excretion through urine, accounting for 50% of the administered dose within 24 hours. Interestingly, the proportion of normacromerine in urine decreased significantly over time, indicating a specific metabolic pathway in rats (Ferguson, Keller, & Risinger, 1984).

Biosynthesis and Biochemical Pathways

Biosynthesis in Coryphantha Macromeris

The biosynthesis of normacromerine in Coryphantha macromeris involves epinephrine conversion, with metanephrine acting as a potential intermediate. Intriguingly, only a small percentage of administered metanephrine converted to normacromerine, suggesting a specific and limited metabolic pathway. This process contrasts with the expected N-methylation of normacromerine to form macromerine, as normacromerine was found to be an inefficient precursor for macromerine (Keller, 1979).

Precursor Role of N-Methyltyramine

N-Methyltyramine, identified in Opuntia clavata, was established as a biosynthetic precursor to normacromerine. This discovery provided valuable insights into the biosynthetic pathways of psychoactive cactus alkaloids and emphasized the precursor role of N-methyltyramine in the formation of normacromerine (Keller, 1980).

Catecholamine Metabolism

Catecholamine Metabolism and Psychoactivity

The Dona Ana cactus species, known for accumulating various methylated catecholamine derivatives, presents normacromerine as its most abundant phenethylamine. Studies demonstrated that catecholamines such as epinephrine and norepinephrine, serve as biosynthetic intermediates in normacromerine biosynthesis. Interestingly, normacromerine appears to be the end product of catecholamine metabolism, showing minimal metabolism once formed. This research aligns catecholamine metabolism in the cactus with human systems and offers a comparative framework for understanding mental illness etiologies (Keller & Yeary, 1980).

Safety And Hazards

将来の方向性

特性

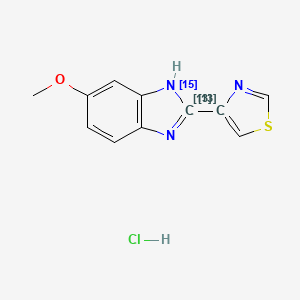

IUPAC Name |

(1R)-2-[benzyl(trideuteriomethyl)amino]-1-(3,4-dimethoxyphenyl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3/c1-19(12-14-7-5-4-6-8-14)13-16(20)15-9-10-17(21-2)18(11-15)22-3/h4-11,16,20H,12-13H2,1-3H3/t16-/m0/s1/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZJYLXZURECSA-AVSFSGARSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)CC(C2=CC(=C(C=C2)OC)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC1=CC=CC=C1)C[C@@H](C2=CC(=C(C=C2)OC)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyl (-)-Normacromerine-d3 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Des[(5-ethyl-2-pyridinyl)ethyl] Pioglitazone Dimer Ether Impurity](/img/structure/B589605.png)